![molecular formula C10H5ClFN3 B2557700 4-クロロ-7-フルオロ-9H-ピリミド[4,5-b]インドール CAS No. 1909318-74-6](/img/structure/B2557700.png)
4-クロロ-7-フルオロ-9H-ピリミド[4,5-b]インドール
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-7-fluoro-9H-pyrimido[4,5-b]indole is a heterocyclic compound that belongs to the class of pyrimidoindoles This compound is characterized by the presence of chlorine and fluorine atoms attached to the pyrimidoindole core
科学的研究の応用
4-Chloro-7-fluoro-9H-pyrimido[4,5-b]indole has several applications in scientific research:
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other industrially relevant compounds.
作用機序
Target of Action
The primary targets of 4-Chloro-7-fluoro-9H-pyrimido[4,5-b]indole are the RET and TRK proteins . These proteins play a crucial role in cell signaling pathways, particularly in the regulation of cell growth and differentiation .
Mode of Action
4-Chloro-7-fluoro-9H-pyrimido[4,5-b]indole interacts with its targets, the RET and TRK proteins, by inhibiting their activity . This inhibition disrupts the normal signaling pathways, leading to changes in cell growth and differentiation .
Biochemical Pathways
The inhibition of RET and TRK proteins by 4-Chloro-7-fluoro-9H-pyrimido[4,5-b]indole affects several biochemical pathways. These pathways are primarily involved in cell growth and differentiation . The downstream effects of this disruption can lead to changes in cellular function and potentially to cell death .
Pharmacokinetics
The compound’s molecular weight of 22162 suggests that it may have good bioavailability.
Result of Action
The molecular and cellular effects of 4-Chloro-7-fluoro-9H-pyrimido[4,5-b]indole’s action are primarily seen in the disruption of normal cell growth and differentiation . By inhibiting the activity of RET and TRK proteins, this compound can alter cellular function and potentially lead to cell death .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-7-fluoro-9H-pyrimido[4,5-b]indole typically involves multi-step reactions. One common method includes the condensation of indole-3-carboxaldehyde with benzaldehyde in the presence of ammonium iodide and iodine as a catalyst under an oxygen atmosphere . This reaction forms the pyrimidoindole core, which is then chlorinated and fluorinated to yield the final compound.
Industrial Production Methods
Industrial production of 4-Chloro-7-fluoro-9H-pyrimido[4,5-b]indole may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions
4-Chloro-7-fluoro-9H-pyrimido[4,5-b]indole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Condensation Reactions: It can participate in condensation reactions to form larger, more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various alkyl or aryl derivatives, while oxidation and reduction can produce different oxidized or reduced forms of the compound.
類似化合物との比較
4-Chloro-7-fluoro-9H-pyrimido[4,5-b]indole can be compared with other similar compounds, such as:
4-Chloro-9H-pyrimido[4,5-b]indole: Lacks the fluorine atom, which may result in different chemical and biological properties.
7-Fluoro-9H-pyrimido[4,5-b]indole:
9H-Pyrimido[4,5-b]indole: The parent compound without any halogen substitutions, used as a reference for studying the effects of halogenation.
The uniqueness of 4-Chloro-7-fluoro-9H-pyrimido[4,5-b]indole lies in the presence of both chlorine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity.
特性
IUPAC Name |
4-chloro-7-fluoro-9H-pyrimido[4,5-b]indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClFN3/c11-9-8-6-2-1-5(12)3-7(6)15-10(8)14-4-13-9/h1-4H,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDJKRUAGOMTODO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)NC3=C2C(=NC=N3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClFN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
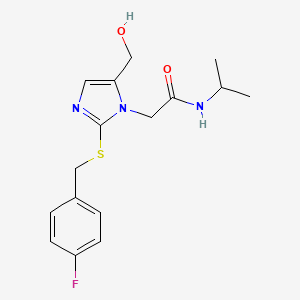
![5-chloro-N-[4-(2-phenylmorpholin-4-yl)butyl]thiophene-2-sulfonamide](/img/structure/B2557619.png)
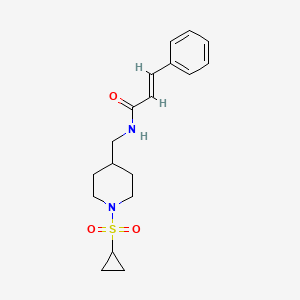
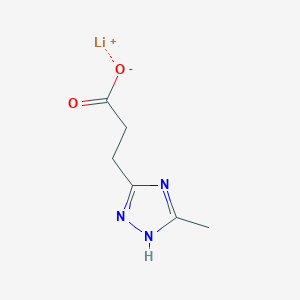
![3-(1-(4-morpholinobenzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2557624.png)
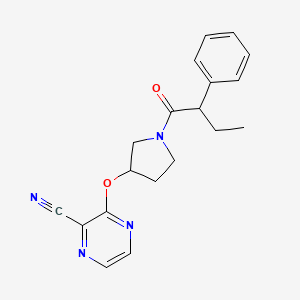
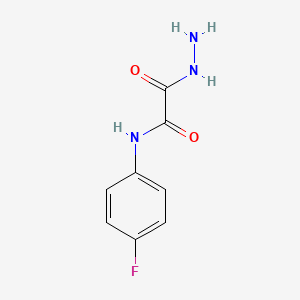
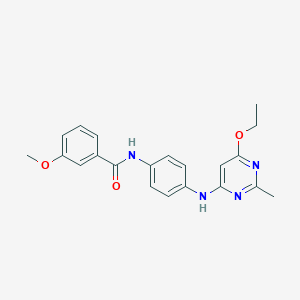
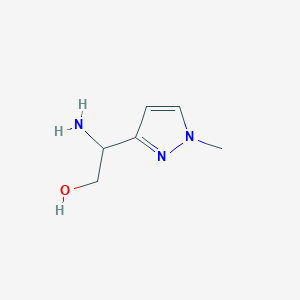

![2-{[2-(4-FLUOROPHENYL)-5-(4-METHYLPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}-N-(1,3-THIAZOL-2-YL)ACETAMIDE](/img/structure/B2557634.png)
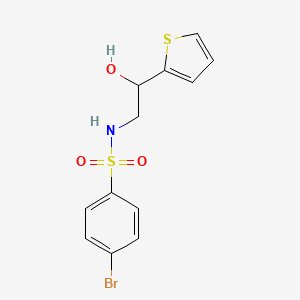
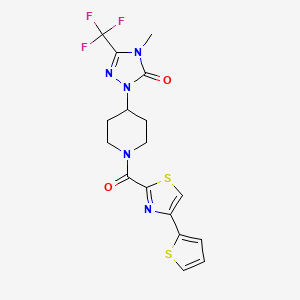
![N-cyclopentyl-4-[(4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidine-1-carboxamide](/img/structure/B2557639.png)
